molecular formula C15H16FNO B3082516 3-Fluoro-4-(3-phenylpropoxy)aniline CAS No. 112773-06-5

3-Fluoro-4-(3-phenylpropoxy)aniline

Cat. No.: B3082516
CAS No.: 112773-06-5
M. Wt: 245.29 g/mol
InChI Key: JIIAFILMYZIRBU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-phenylpropoxy)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C15H16FNO and a molecular weight of 245.3 .

Scientific Research Applications

1. Synthesis and Fluorescence Studies

3-Fluoro-4-(3-phenylpropoxy)aniline has been involved in various synthesis processes and fluorescence studies. For instance, the fluorescence quenching study of boronic acid derivatives in alcohols utilized aniline as a quencher, observing negative deviations in Stern–Volmer plots, suggesting different conformers of solutes in the ground state and the impact of intermolecular and intramolecular hydrogen bonding (Geethanjali et al., 2015).

2. Molecular Docking and QSAR Studies

Molecular docking and quantitative structure–activity relationship (QSAR) studies have been conducted using derivatives of 3-fluoro-4-aniline compounds. These studies have involved analysis of molecular features contributing to high inhibitory activity for certain compounds, aiding in the development of new drugs and therapies (Caballero et al., 2011).

3. Development of Antimicrobial Agents

Research on this compound derivatives has been conducted to explore their potential as antimicrobial agents. Synthesis of related compounds and evaluation of their antimicrobial activities have shown high effectiveness against certain microbes, suggesting their use in developing new antimicrobial drugs (Yolal et al., 2012).

4. Exploration of Photodehalogenation

Research involving the photodehalogenation of aniline derivatives, including fluoro-substituted anilines, has contributed to the understanding of chemical reactions and product formation under light exposure. This research is pivotal in organic synthesis and the development of photostable compounds (Protti et al., 2012).

5. Crystal Structure Analysis

Studies on the crystal structure of aniline derivatives, including those related to 3-fluoro-4-aniline, help in understanding the molecular configurations and properties of these compounds. This knowledge is crucial in the field of material science and pharmaceuticals (Revathi et al., 2017).

Properties

IUPAC Name

3-fluoro-4-(3-phenylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-14-11-13(17)8-9-15(14)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIAFILMYZIRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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